![molecular formula C14H21NO B3081008 (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol CAS No. 109433-73-0](/img/structure/B3081008.png)
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol
Descripción general
Descripción
“(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol” is an organic compound . It’s a complex molecule that includes a cyclohexanol ring with a benzyl(methyl)amino group attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like its molecular weight, solubility, melting point, boiling point, etc. For “this compound”, its molecular weight is 219.32 .Aplicaciones Científicas De Investigación
Enantioselective Catalysis
A study by Asami et al. (2015) discusses the use of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to the production of various chiral secondary alcohols with good to high enantioselectivities. This demonstrates the compound's role in facilitating stereoselective synthesis processes (Asami et al., 2015).
Chemical Synthesis and Resolution
Schiffers and Bolm (2008) detailed the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, showcasing its application in stereochemistry and the preparation of enantiomerically pure substances. Their work underscores the compound's versatility in chemical synthesis, particularly in the separation of enantiomers by sequential use of (R)- and (S)-Mandelic Acid (Schiffers & Bolm, 2008).
Molecular Recognition
Khanvilkar and Bedekar (2018) utilized optically pure derivatives of cyclohexan-1-ol as chiral solvating agents for molecular recognition, demonstrating its utility in NMR and fluorescence spectroscopy for isomer discrimination. This highlights the compound's application in analytical chemistry for the detection and quantification of enantiomers (Khanvilkar & Bedekar, 2018).
Asymmetric Synthesis
Da Silva Pinto et al. (2018) investigated the diastereoselective ammonium-directed epoxidation in the asymmetric syntheses of dihydroconduramines, using derivatives of cyclohexan-1-ol. This study presents an example of the compound's application in the synthesis of complex molecular structures with high stereocontrol, contributing to the field of drug discovery and development (Da Silva Pinto et al., 2018).
Propiedades
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPJCRFOPWOGF-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

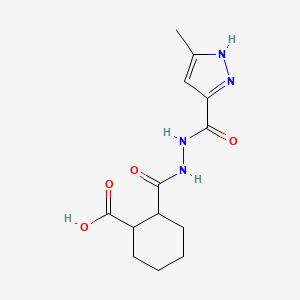
![4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080947.png)
![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)
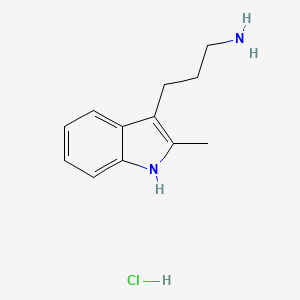
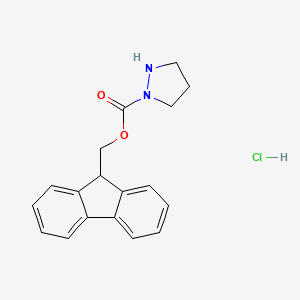
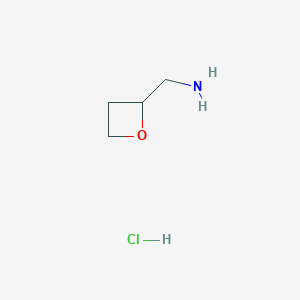
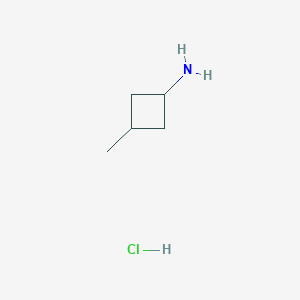
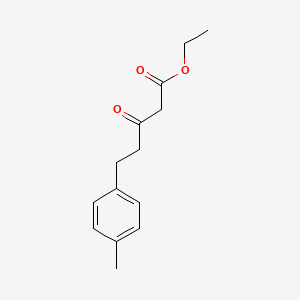

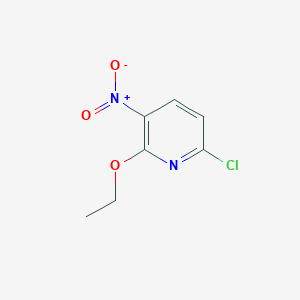
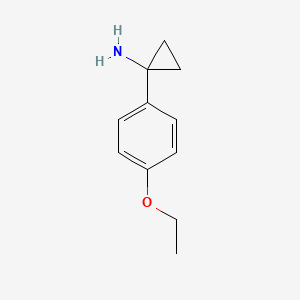
![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)
